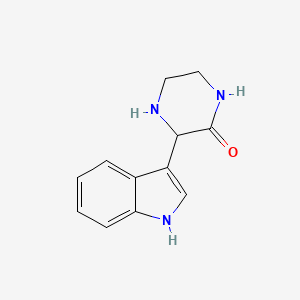

3-(3-Indolyl)-piperazin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

85606-98-0 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)piperazin-2-one |

InChI |

InChI=1S/C12H13N3O/c16-12-11(13-5-6-14-12)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,13,15H,5-6H2,(H,14,16) |

InChI Key |

LUAPKTYJBSNYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Indolyl Piperazin 2 One and Its Analogues

Classical Cyclization Approaches to Piperazinones

Traditional methods for forming the piperazinone ring often rely on intramolecular cyclization of linear precursors. These strategies typically involve the formation of a key amide bond to close the six-membered ring.

Cyclodehydration is a fundamental strategy for the formation of heterocyclic rings, including piperazinones. This approach generally involves the removal of a water molecule from a linear precursor to facilitate ring closure. A common method involves the cyclization of N-(2-aminoethyl) amino acids. In a related context, the Bischler-Napieralski reaction, which is a powerful tool for synthesizing isoquinolines and β-carbolines, operates on the principle of cyclodehydration of amides under acidic conditions. nih.gov This type of reaction is initiated by activating the amide carbonyl group with a dehydrating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a mild base like 2-chloropyridine, followed by an intramolecular nucleophilic attack by an electron-rich aromatic ring. nih.gov

A similar principle applies to piperazinone synthesis, where an activated carboxylic acid derivative of an amino acid reacts with a substituted ethylenediamine (B42938). The process can also be viewed as the cyclization of a dipeptide precursor, where one of the amide bonds is formed to create the heterocyclic ring. researchgate.net The efficiency of these reactions depends on the choice of activating agents and reaction conditions to favor intramolecular cyclization over competing intermolecular polymerization.

Table 1: Example of Bischler-Napieralski Type Cyclodehydration

| Starting Material | Reagents | Product | Yield |

| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | 1-Phenyl-3,4-dihydroisoquinoline | 95% |

| This table illustrates a related cyclodehydration reaction for isoquinoline (B145761) synthesis, demonstrating the principle of amide activation followed by intramolecular cyclization. nih.gov |

The Mitsunobu reaction provides a powerful and versatile method for the stereoselective synthesis of piperazinones through intramolecular cyclization. nih.gov This reaction facilitates the conversion of a primary or secondary alcohol into a good leaving group, which is then displaced by a nitrogen nucleophile in an Sₙ2 fashion, resulting in a clean inversion of stereochemistry at the carbinol center. google.comorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The general mechanism involves the activation of the alcohol by triphenylphosphine and DEAD to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by a suitably positioned amine or amide nitrogen within the same molecule, leading to the formation of the piperazinone ring. nih.govgoogle.com This protocol is particularly advantageous for synthesizing chiral piperazinones from chiral amino alcohol precursors.

Key reagents and typical conditions are summarized below:

Table 2: Typical Reagents and Conditions for Mitsunobu Cyclization

| Component | Example | Role |

| Substrate | N-protected amino alcohol | Contains the alcohol and nucleophile |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | DEAD or DIAD | Oxidizing agent, facilitates phosphine oxide formation |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic solvent |

| Temperature | 0 °C to room temperature | Mild reaction conditions |

| Data compiled from multiple sources describing the general Mitsunobu protocol. wikipedia.orgorganic-synthesis.com |

An intramolecular Mitsunobu reaction can be used to prepare the piperazinone ring by cyclizing a hydroxy amide precursor. google.com This approach offers high yields and avoids harsh reaction conditions.

The piperazine (B1678402) ring system can be constructed by reacting a 1,2-diamine, such as ethylenediamine (diaminoethane), with a suitable two-carbon electrophilic synthon. mdpi.comresearchgate.net For the synthesis of piperazin-2-ones, this typically involves the reaction of a substituted 1,2-diamine with a molecule that can provide the keto-carbon and the adjacent methylene (B1212753) group. One patented method describes reacting a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) and a haloform in the presence of an alkali metal hydroxide. google.com This process is often accelerated by a phase transfer catalyst.

Alternatively, piperazine synthesis can be achieved through the catalytic cyclization of precursors like aminoethylethanolamine. researchgate.netgoogle.com While these methods are common for producing the parent piperazine ring, they can be adapted to create the piperazin-2-one (B30754) core by choosing appropriate starting materials and reaction conditions. For instance, reacting an α-amino acid derivative with ethanolamine (B43304) can lead to a linear intermediate that can be subsequently cyclized to form a 3-substituted piperazin-2-one. However, challenges such as the formation of seven-membered lactam rings as byproducts can occur. nih.gov

Multicomponent Reactions (MCRs) for Indolyl-Piperazinone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, have become powerful tools for synthesizing complex heterocyclic libraries. arkat-usa.orgnih.gov Isocyanide-based MCRs, particularly the Ugi reaction, are highly effective for creating piperazinone scaffolds. researchgate.net

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. nih.gov It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino carboxamide adduct. mdpi.com This linear adduct can be designed to undergo a subsequent post-Ugi transformation, such as an intramolecular cyclization, to yield various heterocycles, including piperazinones. nih.govnih.gov

For the synthesis of indolyl-piperazinones, an indole-containing component is incorporated into the Ugi reaction. For example, using an N-protected amino acid like Boc-Phe-OH, an aldehyde, an isocyanide, and aminoacetaldehyde dimethyl acetal (B89532) generates a linear Ugi adduct. nih.gov This adduct, upon acid-mediated deprotection and cyclization, can form the piperazinone ring. nih.govfigshare.com Another strategy involves using an indole-containing carboxylic acid, such as 1H-indole-2-carboxylic acid, which directly incorporates the indole (B1671886) moiety into the final structure after cyclization of the Ugi product. researchgate.net

Table 3: Components of an Ugi Reaction for Piperazinone Synthesis

| Component | Function | Example for Indolyl-Piperazinone |

| Amine | Forms imine with aldehyde | Tryptophan methyl ester |

| Carbonyl | Forms imine with amine | Benzaldehyde derivatives |

| Carboxylic Acid | Provides acyl group | 1H-Indole-2-carboxylic acid |

| Isocyanide | Provides α-carbon of new amide | tert-Butyl isocyanide |

| This table outlines the components for a one-pot synthesis of an indole-fused diketopiperazine via an Ugi reaction followed by intramolecular N-annulation. researchgate.net |

The reaction mechanism begins with the formation of an imine from the amine and aldehyde. The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form the linear Ugi adduct, which can then cyclize. nih.govmdpi.com

The split-Ugi reaction is a powerful variant that allows for the regioselective desymmetrization of symmetrical diamines like piperazine. nih.gov This is particularly useful for preparing 1,4-disubstituted piperazine derivatives, which are valuable scaffolds in drug discovery. In this approach, a symmetrical diamine (e.g., piperazine), a carbonyl component (e.g., formaldehyde), a carboxylic acid, and an isocyanide are reacted together. nih.gov

The reaction proceeds to generate a product where one nitrogen of the piperazine ring is acylated (from the carboxylic acid component) and the other is alkylated (from the carbonyl and isocyanide components). This one-step desymmetrization is highly efficient and avoids the need for protecting group strategies that are common in linear syntheses. nih.gov By using indole-containing carboxylic acids, such as 1H-indole-2-carboxylic acid or 2-(1H-indol-3-yl)acetic acid, this methodology provides direct access to a library of piperazine-based compounds functionalized with an indole headgroup. nih.gov

Table 4: Example of Split-Ugi Reaction Components

| Component | Example Reagent |

| Diamine | Piperazine |

| Carbonyl | Formaldehyde |

| Carboxylic Acid | 1H-Indole-2-carboxylic acid |

| Isocyanide | 1-Isocyano-4-methoxybenzene |

| This table shows representative components for a split-Ugi reaction to create a desymmetrized indole-piperazine structure. nih.gov |

This strategy has proven effective in generating chemical diversity around the piperazine core for applications such as the development of dopamine (B1211576) receptor ligands. nih.gov

Targeted Functionalization and Derivatization Approaches

Functionalization of the core 3-(3-indolyl)-piperazin-2-one structure is crucial for modulating its properties. Strategies are directed at modifying either the piperazinone ring or the indole moiety, allowing for systematic exploration of the chemical space around the scaffold.

The nitrogen atoms of the piperazinone ring are common sites for functionalization through N-alkylation and N-acylation. These reactions introduce substituents that can significantly influence the molecule's steric and electronic properties.

N-alkylation can be achieved using various alkylating agents. A common approach involves the deprotonation of the indole NH group with a strong base like sodium hydride, followed by an SN2 reaction with an alkyl halide. youtube.com This method is effective for introducing primary alkyl groups. youtube.com For the piperazine moiety, alkylation can be performed on a pre-formed ring system. For instance, N-acetylpiperazine can be alkylated with agents like butyl, hexyl, octyl, or dodecyl halides, followed by hydrolysis of the acetyl group to yield the N-alkylated piperazine. researchgate.net Iron-catalyzed N-alkylation of indolines (the reduced form of indoles) using alcohols as alkylating agents provides another route; the resulting N-alkylated indoline (B122111) can then be oxidized to the corresponding N-alkylated indole. nih.gov Copper-catalyzed methods have also been developed for the direct N-alkylation of indoles using N-tosylhydrazones. rsc.org

Acylation reactions, typically employing acyl chlorides or anhydrides, introduce carbonyl functionalities onto the piperazinone nitrogens. These reactions are often straightforward and provide access to a wide range of amide derivatives. For example, piperazine can be acylated with various benzoyl chlorides to create diverse amide structures. mdpi.com

Table 1: Examples of N-Alkylation Reactions on Indole and Piperazine Scaffolds

| Starting Material | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Indole | Primary alkyl halide | N-alkyl indole | 1. NaH; 2. SN2 reaction | youtube.com |

| N-Acetylpiperazine | Alkyl halide (e.g., butyl, hexyl) | N-alkyl-N'-acetylpiperazine | - | researchgate.net |

| Indoline | Alcohol | N-alkyl indoline | Tricarbonyl(cyclopentadienone) iron complex | nih.gov |

| Indole | N-Tosylhydrazone | N-alkyl indole | Copper iodide / tri(p-tolyl)phosphine | rsc.org |

The indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). nih.govic.ac.uk The reaction rate for indole in EAS is significantly greater than that of benzene (B151609). pearson.com Substitution occurs preferentially at the C3 position due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the fused benzene ring. ic.ac.ukstackexchange.com If the C3 position is already substituted, as in the case of 3-(3-indolyl)-piperazin-2-one, electrophilic attack may be directed to the C2 position or other positions on the benzene portion of the indole. researchgate.net

Common EAS reactions applicable to the indole moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Addition of a nitro group (-NO₂) typically using nitric acid in a suitable solvent.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the indole ring. Friedel-Crafts alkylation is a valuable method for C-C bond formation on the indole scaffold. researchgate.net

The high reactivity of the indole nucleus means these reactions can often be carried out under mild conditions. pearson.com The regioselectivity is a key consideration, with the electronic properties of existing substituents on both the indole and piperazinone rings influencing the position of further substitution. nih.govresearchgate.net

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govorientjchem.org This reaction can be employed to derivatize indole-piperazinone structures that contain a suitable carbonyl or primary amine functionality.

For instance, a new tetradentate Schiff base, 3-[(Z)-2-piperazin-1-yl-ethylimino]-1,3-dihydroindol-2-one, was synthesized by the condensation of isatin (B1672199) (indole-2,3-dione) with 1-(2-aminoethyl)piperazine. researchgate.netmdpi.com This demonstrates how the keto-group at the C2 position of an indole ring can react with a primary amine on a piperazine-containing side chain to form a Schiff base. researchgate.netmdpi.com The synthesis is typically performed by refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of an organic base like piperidine (B6355638). nih.gov However, base-free synthesis using heterogeneous catalysts has also been explored as a more sustainable alternative. nih.gov

Table 2: Synthesis of an Indole-Derived Schiff Base

| Aldehyde/Ketone Component | Amine Component | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Isatin (Indole-2,3-dione) | 1-(2-Aminoethyl)piperazine | 3-[(Z)-2-piperazin-1-yl-ethylimino]-1,3-dihydroindol-2-one | Reflux in ethanol (B145695) | researchgate.netmdpi.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Aromatic or heterocyclic amine | Indole Schiff base | Reflux in ethanol with piperidine catalyst | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to synthesizing and functionalizing complex heterocyclic systems like indolyl-piperazinones. nih.govacs.org These reactions generally proceed under mild conditions and tolerate a wide range of functional groups. nih.govorganic-chemistry.org

A novel method for the modular synthesis of highly substituted piperazinones involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as derivatives of amino acids. nih.gov This process forges two new bonds to create the piperazinone ring with high regio- and stereochemical control. nih.govacs.org The scope of this reaction is broad, accommodating various aryl groups and amino acid-based substrates. nih.gov

Other relevant palladium-catalyzed reactions include:

Heck Reaction: Used for the construction of piperidine rings, which can be adapted for piperazinone synthesis. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides and has been applied to the synthesis of azaindoles, structural analogues of indoles. mdpi.com

Buchwald-Hartwig Amination: A key method for forming C-N bonds, which can be used to couple the indole and piperazinone moieties or to functionalize the indole nitrogen.

C-H Activation: Direct functionalization of C-H bonds on the indole ring offers an atom-economical approach to derivatization. mdpi.com

These catalytic methods provide efficient pathways to complex indolyl-piperazinone analogues that might be difficult to access through traditional synthetic routes. acs.orgorganic-chemistry.org

Stereoselective Synthesis of Indolyl-Piperazinone Derivatives

Many biologically active molecules are chiral, and their activity often depends on their specific stereochemistry. Therefore, the development of stereoselective methods for synthesizing indolyl-piperazinone derivatives is of great importance. The chiral center in 3-(3-indolyl)-piperazin-2-one is at the C3 position of the piperazinone ring.

Approaches to stereoselective synthesis include:

Use of Chiral Starting Materials: A common strategy is to start with enantiomerically pure building blocks. For example, chiral amino acids can be transformed through a multi-step synthesis into 3-substituted piperazine-2-acetic acid esters. nih.gov This method yields a complete matrix of chiral 2,3-disubstituted piperazines as single absolute stereoisomers. nih.gov

Asymmetric Catalysis: Transition metal catalysts with chiral ligands can induce enantioselectivity in the ring-forming or functionalization steps. Iridium-catalyzed synthesis has been used to produce chiral indolo- and pyrrolopiperazinones. researchgate.net

Asymmetric Lithiation-Trapping: This technique allows for the direct functionalization of the piperazine ring in an enantioselective manner. The asymmetric lithiation of an N-Boc protected piperazine using s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can produce enantiopure α-substituted piperazines. nih.gov

These methods enable the synthesis of specific stereoisomers of 3-(3-indolyl)-piperazin-2-one analogues, which is essential for studying their structure-activity relationships.

Green Chemistry and Efficient Synthesis Considerations

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. Applying green chemistry principles to the synthesis of indolyl-piperazinones focuses on reducing waste, improving atom economy, and using less hazardous materials. semanticscholar.org

Key green chemistry approaches include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the assembly of complex molecules like indoles from simple starting materials in a single step, which prevents waste by avoiding multiple purification steps and improves atom economy. semanticscholar.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol is a primary goal. For instance, an iridium-catalyzed regio-selective C3- and N-alkylation of indolines has been successfully performed in water. organic-chemistry.org

Catalysis: Using catalysts, especially non-toxic and earth-abundant metals, reduces the need for stoichiometric reagents and allows for milder reaction conditions. Photoredox catalysis, particularly with organic photocatalysts, offers a sustainable method for C-H functionalization of piperazines, avoiding toxic heavy metals. mdpi.com

Flow Chemistry: Transitioning reactions from batch to continuous flow processes can improve safety, efficiency, and scalability. mdpi.com

By incorporating these principles, the synthesis of 3-(3-indolyl)-piperazin-2-one and its analogues can be made more sustainable and cost-effective. semanticscholar.orgorganic-chemistry.org

Spectroscopic and Structural Characterization of 3 3 Indolyl Piperazin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 3-(3-indolyl)-piperazin-2-one derivatives, ¹H and ¹³C NMR spectra provide unambiguous evidence of the molecular framework by detailing the chemical environment, connectivity, and number of protons and carbon atoms. nih.gov

In ¹H NMR spectra, the indole (B1671886) moiety presents a series of characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C2 position of the indole ring is often observed as a distinct singlet. The protons on the benzene (B151609) portion of the indole ring appear as multiplets, with their specific splitting patterns and chemical shifts depending on the substitution. The piperazin-2-one (B30754) ring displays signals in the aliphatic region, corresponding to the methylene (B1212753) (-CH₂) groups and the N-H protons. The amide N-H proton typically appears as a broad singlet, while the amine N-H may also be a broad signal. The protons on the chiral center (C3) and the adjacent methylene groups often exhibit complex splitting patterns due to spin-spin coupling. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the piperazin-2-one ring is particularly characteristic, appearing far downfield (δ 165-175 ppm). The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm), while the aliphatic carbons of the piperazinone ring are found upfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete structure by establishing proton-proton and proton-carbon connectivities over two, three, and four bonds.

Representative ¹H and ¹³C NMR Data for a Substituted Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole NH | ~8.10 (br s) | - |

| Indole C2-H | ~7.15 (s) | ~123.5 |

| Indole Aromatic C-H | 7.05 - 7.70 (m) | 111.0 - 126.0 |

| Indole C3 | - | ~112.0 |

| Indole Quaternary Carbons | - | ~127.8, ~136.5 |

| Piperazinone C3-H | ~4.50 (t) | ~58.0 |

| Piperazinone -CH₂- | 3.00 - 3.60 (m) | ~45.0, ~48.0 |

| Piperazinone C=O | - | ~170.0 |

| Piperazinone NH | ~6.50 (br s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitutions on the derivative.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. core.ac.uk By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. This technique is crucial for confirming the identity of newly synthesized 3-(3-indolyl)-piperazin-2-one derivatives. nih.govnih.gov

In a typical analysis using electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared to the theoretically calculated mass for the expected molecular formula. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed structure and elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the loss of predictable neutral fragments from the parent ion. tandfonline.com

Example of HRMS Data for a Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O |

| Adduct | [M+H]⁺ |

| Calculated Mass (m/z) | 216.11314 |

| Found Mass (m/z) | 216.11350 |

| Mass Error | 1.67 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu The IR spectrum of a 3-(3-indolyl)-piperazin-2-one derivative displays characteristic absorption bands that confirm the presence of its key structural components. scielo.br

The spectrum is typically dominated by a strong, sharp absorption band between 1650 and 1690 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the amide group in the piperazin-2-one ring. ucalgary.ca The N-H bonds of the indole and piperazinone rings give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. The indole N-H stretch is usually a sharper peak compared to the broader amide N-H. Aromatic C-H stretching vibrations from the indole ring appear as a series of absorptions just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazinone ring are found just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations within the indole ring typically produce several bands in the 1450-1600 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Indole & Piperazinone Amine/Amide |

| 3000 - 3100 | C-H Stretch | Aromatic (Indole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperazinone) |

| 1650 - 1690 | C=O Stretch | Amide (Piperazinone) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring (Indole) |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the indole and piperazinone rings and their relative orientation. mdpi.com

For derivatives of 3-(3-indolyl)-piperazin-2-one that form suitable crystals, X-ray analysis can confirm the connectivity established by NMR and also reveal subtle stereochemical details. researchgate.net It elucidates the conformation of the six-membered piperazinone ring, which can adopt various forms such as a chair, boat, or twist-boat. Furthermore, the analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups, which are crucial for stabilizing the crystal structure. researchgate.net The data obtained includes the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form of the compound. researchgate.net

Representative Crystallographic Data for an Indole-Piperazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5503 |

| b (Å) | 11.2039 |

| c (Å) | 14.1007 |

| β (°) | 98.618 |

| Volume (ų) | 1958.4 |

Data adapted from a representative piperazine (B1678402) derivative structure for illustrative purposes. researchgate.net

Structure Activity Relationship Sar Studies of 3 3 Indolyl Piperazin 2 One Analogues

Influence of Substituents on the Indole (B1671886) Ring

The indole ring is a "privileged structure" in drug discovery, and its substitution pattern is a key determinant of the biological activity of 3-(3-indolyl)-piperazin-2-one derivatives. nih.gov Modifications at various positions can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com Halogenation can increase lipophilicity, which may enhance membrane permeability, and can introduce new electronic interactions, such as halogen bonding, with target receptors. nih.gov

In analogues related to the indole-piperazine scaffold, halogen substitution has demonstrated a significant impact on receptor affinity. For instance, studies on compounds targeting dopamine (B1211576) D2 and D3 receptors revealed that introducing a chlorine atom at the 4-position of the indole ring can be well-tolerated and contribute to high-affinity binding. researchgate.net The presence of electron-withdrawing groups like trifluoromethyl (CF₃) or multiple chlorine atoms on the aromatic ring system has been shown to improve in vitro activity against various mycobacterial strains in related N-arylpiperazine compounds. mdpi.com Specifically, a 3,4-dichlorophenyl substitution on the piperazine (B1678402) moiety led to potent antimycobacterial activity. mdpi.com This suggests that halogenation of the indole portion of 3-(3-indolyl)-piperazin-2-one is a promising strategy for enhancing biological efficacy.

| Compound | Indole Substitution | D3 Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|

| Parent Compound | Unsubstituted | - | - |

| Analogue (-)-19 | 4-Chloro | 1.26 | 2.35 |

Methoxy (-OCH₃) and hydroxyl (-OH) groups introduce polarity and the potential for hydrogen bonding, which can be crucial for specific receptor interactions. In SAR studies of related phenylpiperazine derivatives, a 2-methoxy substitution was found to be a key feature for high affinity and selectivity for the D3 dopamine receptor. nih.gov These groups act as hydrogen bond acceptors (-OCH₃, -OH) or donors (-OH), helping to orient the ligand within the binding site of the target protein. The placement of these substituents on the indole ring of 3-(3-indolyl)-piperazin-2-one could similarly anchor the molecule to specific amino acid residues, thereby influencing its activity and selectivity profile.

The nitrogen atom of the indole ring (N-1 position) is a frequent target for modification in SAR studies. nih.govorganic-chemistry.org Alkylation or arylation at this position can introduce steric bulk and alter the electronic properties of the indole system, which in turn affects biological activity. nih.govrsc.org

Adding small alkyl groups, such as methyl, can explore steric tolerance within a binding pocket. Larger aryl groups can introduce significant hydrophobic or pi-stacking interactions. Palladium-catalyzed methods have made the N-arylation of indoles an efficient process, allowing for the synthesis of a wide variety of analogues for biological testing. organic-chemistry.org However, substitution on the indole heterocycle can also introduce steric hindrance that may weaken the molecule's ability to bind to its target. mdpi.com For example, a methyl group on the nitrogen-containing ring of indole has been shown to decrease the rate of hydrodenitrogenation, a process sensitive to steric effects. mdpi.com Therefore, the size and nature of the substituent on the indole nitrogen must be carefully selected to achieve the desired biological effect.

Modulation of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring serves as a central scaffold, and its structural and conformational properties are vital for correctly positioning the indole moiety and other substituents for optimal target interaction.

The piperazin-2-one ring has two nitrogen atoms, one of which is part of an amide linkage and is typically unsubstituted. The other nitrogen is a secondary amine (or tertiary amine if substituted) and represents a key point for chemical modification. Research on related indole-piperazine structures has shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole rings, indicating flexibility in this region. nih.gov Interestingly, the basicity of this nitrogen atom does not appear to be a critical factor for the binding affinity of some analogues at D2/D3 receptors, suggesting that ionic interactions involving this atom may not be essential for activity at these specific targets. nih.gov Modifications at this position are crucial for tuning the pharmacokinetic properties of the molecule, as the nitrogen atoms can improve water solubility and bioavailability. nih.gov

| Compound | N-Piperazine Linker/Substitution | Indole Attachment Position | D3 Ki (nM) | D2 Ki (nM) |

|---|---|---|---|---|

| 10e | Amide Linker | 2-position | 0.57 | 47.5 |

| 10f | Amide Linker | 3-position | - | 58.9 |

| 22 | Direct Attachment | 5-position | 2 | 30 |

This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor and can lead to higher affinity and selectivity. For instance, in the design of N-arylpiperazine derivatives, introducing an interphenylene spacer was proposed to create conformational restriction, which was hypothesized to improve receptor binding. mdpi.com The relative orientation (coplanarity) between the piperazine ring and the aromatic systems it connects is a critical parameter that can be fine-tuned through substitution to optimize biological activity. mdpi.com Therefore, modifications that alter the conformation of the piperazin-2-one ring are a powerful tool in the rational design of 3-(3-indolyl)-piperazin-2-one analogues.

Linker Region Contributions to Biological Potency

The linker region in complex molecules serves as more than just a simple spacer; its length, rigidity, and chemical nature can profoundly impact a compound's interaction with its biological target. In the context of 3-(3-Indolyl)-piperazin-2-one analogues, which are often designed as components of larger molecules like Proteolysis Targeting Chimeras (PROTACs) or as ligands for various receptors, the linker's properties are determinantal for optimal biological activity. nih.gov The composition of the linker can influence key physicochemical properties such as solubility and the protonation state of basic centers like the piperazine nitrogen, which in turn affects target engagement and cell permeability. nih.govscispace.com

The length of a spacer chain, typically an alkyl chain, is a critical parameter in determining the biological potency of a molecule. It directly influences the distance and geometry between the core pharmacophore and another binding moiety, which is essential for forming a productive ternary complex in the case of PROTACs or for optimal receptor occupancy in other ligands. nih.gov

Research on related piperazine-containing molecules has demonstrated that the length of an aliphatic chain separating the piperazine ring from other functional groups, such as a carbonyl moiety, has a significant effect on the piperazine's basicity (pKa). This is a crucial factor as the protonation state of the piperazine nitrogen at physiological pH can govern solubility and non-covalent interactions with the target protein. Studies show that a detrimental electron-withdrawing effect of a nearby carbonyl group on the piperazine nitrogen's pKa can be minimized by increasing the spacer length. A maximum basicity is typically reached when at least three to four methylene (B1212753) units separate the carbonyl group from the basic nitrogen. nih.govscispace.com Further elongation of the chain provides minimal additional benefit to basicity while potentially increasing undesirable lipophilicity. nih.gov

The rigidity of the linker is another key factor. Introducing rigid elements, such as piperidine (B6355638) or piperazine rings themselves into the linker, can improve activity by reducing the conformational flexibility of the molecule. nih.gov This pre-organization of the molecule into a more bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.

| Compound Analogue | Number of Methylene Units (n) | Measured pKa | % Protonated Form (at pH 7.5) |

|---|---|---|---|

| Analogue 1 | 1 | 5.32 | 0.01% |

| Analogue 2 | 2 | 6.25 | 5.3% |

| Analogue 3 | 3 | 6.85 | 18.4% |

| Analogue 4 | 4 | 7.18 | 27.0% |

| Analogue 5 | 6 | 7.40 | 44.8% |

Data in this table is derived from studies on piperazine-containing PROTAC precursors to illustrate the chemical principle. nih.govscispace.com

Modifications to the chemical nature of the linker, beyond simple alkyl chains, provide another avenue for optimizing biological potency. The introduction of specific functional groups can alter electronic properties, stability, and conformational preferences.

A significant finding in the SAR of related indole-piperazine derivatives is the impact of the atom connecting the linker to the piperazine ring. For instance, connecting a piperazine moiety to an indole ring via a flexible methylene unit (an sp³ hybridized carbon) can result in lower selectivity for certain biological targets. In contrast, using a more rigid and planar sp² hybridized carbonyl group, effectively creating an amide bond, can dramatically increase receptor selectivity. nih.gov This modification reduces the basicity of the adjacent piperazine nitrogen due to the electron-withdrawing nature of the carbonyl group, which can be a key factor in modulating target affinity and selectivity. nih.gov

Other modifications, such as the inclusion of ether linkages (e.g., PEG linkers) or embedding the piperazine ring within two amide bonds, are also common strategies. A PEG linker can be a good strategy to enhance polarity and solubility. nih.gov An alkyl-piperazine-alkyl linkage, which avoids electron-withdrawing groups adjacent to the piperazine, is most effective at maximizing the basicity of the piperazine nitrogens. nih.gov This leads to a higher degree of protonation at physiological pH, which can be advantageous for solubility and forming specific ionic interactions with a target. nih.gov

| Linker Moiety Type | Example Linker Structure Fragment | Measured pKa | % Protonated Form (at pH 7.5) |

|---|---|---|---|

| Carbonyl-Piperazine-Alkyl (Amide) | -(C=O)-N(piperazine)-CH₃ | ~7.06 | ~26.6% |

| Alkyl-Piperazine-Alkyl | -CH₂-N(piperazine)-CH₂- | ~7.90 | ~71.4% |

| Carbonyl-Piperazine-Carbonyl (Diamide) | -(C=O)-N(piperazine)-(C=O)- | <5.00 | <1% |

Data in this table is derived from studies on various piperazine-containing molecules to illustrate the chemical principles of linker modification. nih.govscispace.com

Phenotypic Screening and SAR Analysis

A typical phenotypic screening campaign involves exposing cells or organisms to a large library of diverse chemical compounds and using high-content imaging or other readouts to identify "hits" that produce a desired phenotypic change (e.g., inhibition of cancer cell proliferation, killing of a pathogen, reversal of a disease-related morphological change). mdpi.com

Once a hit compound, such as a derivative of 3-(3-Indolyl)-piperazin-2-one, is identified through a phenotypic screen, the next crucial step is the SAR analysis. This process begins with the initial hit and involves the synthesis and testing of a series of structurally related analogues to understand which parts of the molecule are essential for its activity. nih.gov For an indole-piperazinone hit, medicinal chemists would systematically modify:

The Indole Ring: Introducing substituents at various positions (e.g., 4, 5, 6, or 7-positions) to probe for electronic and steric effects.

The Piperazinone Core: Modifying substituents on the nitrogen atoms or exploring alternative heterocyclic cores.

The Linker and Appended Groups: If the hit compound has these features, their length, rigidity, and chemical nature would be varied, as discussed in the sections above.

The goal of this iterative process of design, synthesis, and testing is to develop a potent and selective lead compound with optimized properties for further preclinical development. The screening of in-house libraries of piperidine and piperazine-based compounds has proven to be a fruitful strategy for identifying new hit compounds for various biological targets, which then serve as the starting point for extensive SAR optimization. nih.gov

Preclinical Pharmacological Investigations and Molecular Mechanisms of 3 3 Indolyl Piperazin 2 One

Receptor Binding and Ligand Activity Profiling (In Vitro)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for various neurotransmitter receptors. This profiling helps to elucidate the potential therapeutic applications and pharmacological nature of a molecule.

Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3, D4)

Comprehensive searches of scientific literature and pharmacological databases did not yield specific binding affinity data (such as Kᵢ or IC₅₀ values) for 3-(3-Indolyl)-piperazin-2-one at the dopamine D2, D3, or D4 receptor subtypes. Therefore, its selectivity profile for these receptors remains uncharacterized in the public domain.

Serotonin (B10506) Receptor Subtype Binding (5-HT1A, 5-HT7, SERT)

There is no publicly available data from in vitro studies detailing the binding affinity of 3-(3-Indolyl)-piperazin-2-one for the serotonin 5-HT1A and 5-HT7 receptors, or its activity at the serotonin transporter (SERT). Consequently, its potential effects on the serotonergic system cannot be specified at this time.

Alpha-Adrenoceptor Interactions

Investigations into the interaction of 3-(3-Indolyl)-piperazin-2-one with alpha-adrenoceptor subtypes have not been reported in the available scientific literature. Its binding profile and functional activity at these receptors are currently unknown.

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition assays are performed to understand a compound's potential to interfere with specific enzymatic pathways, which is particularly relevant for applications in oncology and other therapeutic areas.

Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, CDK-2, AKT1, Src Kinases)

There are no available in vitro studies that report the inhibitory activity of 3-(3-Indolyl)-piperazin-2-one against key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK-2), AKT1, or Src kinases. Its potential as a protein kinase inhibitor is therefore not established.

Cellular and Molecular Pathway Modulation (In Vitro)

While the individual chemical motifs, such as indole (B1671886) and piperazine (B1678402), are present in various compounds studied for these biological activities, no data was found for the integrated structure of 3-(3-Indolyl)-piperazin-2-one. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the requested subject.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant body of research indicates that indole-containing compounds and piperazine derivatives are capable of inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines.

Studies on piperine (B192125), an alkaloid with structural similarities, have demonstrated its ability to induce apoptosis in human oral cancer (HSC-3) cells and cisplatin-resistant ovarian carcinoma cells. nih.govmdpi.com In ovarian cancer cells, this was associated with the activation of caspase-3 and caspase-9. nih.gov Furthermore, piperine was shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells and at the G1 phase in colorectal cancer cells. nih.govnih.gov

Another related synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, has been shown to induce apoptosis in lung cancer cells. nih.gov This apoptotic induction was evidenced by the release of cytochrome c from the mitochondria and the activation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic mitochondrial pathway. nih.gov Similarly, other novel piperazine derivatives have been found to potently induce caspase-dependent apoptosis in various cancer cell lines. e-century.us The manipulation of the cell cycle is a common mechanism for anticancer agents, often leading to apoptosis. nih.gov For instance, the compound Genistein induces G2/M phase arrest in bladder cancer cells. mdpi.com

Table 1: Effects of Related Indole and Piperazine Compounds on Apoptosis and Cell Cycle in Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Piperine | Ovarian Carcinoma (OVACAR-3) | Induction of apoptosis, G2/M cell cycle arrest | nih.gov |

| Piperine | Colorectal Cancer (DLD-1) | Induction of apoptosis, G1 cell cycle arrest | nih.gov |

| Piperine | Human Oral Cancer (HSC-3) | Induction of apoptosis and autophagy | mdpi.com |

| 1,1,3-tri(3-indolyl)cyclohexane | Lung Cancer (A549, H1299, etc.) | Induction of apoptosis | nih.gov |

| Genistein | Bladder Cancer (T24) | G2/M cell cycle arrest, apoptosis | mdpi.com |

| Dispiropiperazine derivative (SPOPP-3) | Colon Cancer (SW480) | G2/M cell cycle arrest, apoptosis, necrosis | researchgate.net |

DNA Binding and Damage

The ability of a compound to interact with and damage the DNA of cancer cells is a crucial mechanism for many chemotherapeutic agents. Research on compounds structurally related to 3-(3-Indolyl)-piperazin-2-one suggests potential activity in this area. For example, the synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane has been observed to trigger DNA damage in cancer cells. nih.gov This effect can be a precursor to the induction of apoptosis.

Furthermore, a specific dispiropiperazine derivative, SPOPP-3, has been shown to induce DNA damage in SW480 human cancer cells. researchgate.net The induction of DNA damage often leads to the activation of cell cycle checkpoints and can ultimately trigger cell death pathways if the damage is irreparable.

Mitochondrial Membrane Potential Modulation

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). Several studies on indole-based compounds have highlighted their ability to modulate MMP.

The compound 1,1,3-tri(3-indolyl)cyclohexane was found to induce a concentration-dependent dissipation of the mitochondrial membrane potential in lung cancer cells. nih.gov Similarly, a series of compounds known as 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs) have been shown to decrease mitochondrial membrane potential in endometrial and other cancer cell lines, leading to the release of cytochrome c and subsequent apoptosis. nih.govnih.gov Piperine has also been reported to cause depolarization of the mitochondrial membrane in gastric cancer cells. researchgate.net This disruption of the MMP is a critical step that commits the cell to apoptosis.

Reactive Oxygen Species (ROS) Level Modulation

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further ROS-inducing agents. nih.gov Many indole and piperazine-related compounds exert their anticancer effects through the modulation of intracellular ROS levels.

For instance, 1,1,3-tri(3-indolyl)cyclohexane has been shown to increase the production of ROS in lung cancer cells. nih.gov The apoptosis induced by this compound could be partially abrogated by an ROS inhibitor, highlighting the critical role of ROS in its mechanism of action. nih.gov Piperlongumine, a natural product containing a piperidine (B6355638) ring, is another well-characterized inducer of ROS in multiple cancer cell lines. nih.gov Its pro-apoptotic and anti-proliferative effects were attenuated by the antioxidant glutathione, further confirming the ROS-dependent nature of its activity. nih.gov Piperine has also been shown to increase intracellular ROS generation in colorectal cancer cells. nih.gov This elevation of ROS can lead to oxidative stress, damage to cellular components, and ultimately, cell death. nih.govitmedicalteam.pl

Anti-inflammatory Mediator Modulation (e.g., TNF-α, IL-6, COX-2, iNOS) in Macrophages

Chronic inflammation is a known contributor to the development and progression of cancer. Macrophages are key players in the inflammatory process, and their activity is regulated by various mediators. Compounds that can modulate these mediators have therapeutic potential. The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is driven by signaling pathways that lead to the production of cytokines and other mediators. nih.gov M1-like activation, often triggered by lipopolysaccharide (LPS), results in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.gov

While direct studies on 3-(3-Indolyl)-piperazin-2-one are limited, related compounds have shown anti-inflammatory properties. For instance, certain 5-lipoxygenase inhibitors have been found to significantly inhibit TNF production in a murine macrophage cell line. nih.govresearchgate.net Lymphotoxin-alpha (LTα3), a cytokine of the TNF superfamily, can induce the production of TNF and IL-6 in murine macrophages. mdpi.com The modulation of these inflammatory pathways is a key area of investigation for compounds with potential therapeutic applications in inflammatory diseases and cancer.

Modulation of Cellular Proliferation Pathways

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival. wikipedia.org Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development. mdpi.commdpi.com

A substantial body of evidence indicates that indole compounds are potent modulators of this pathway. nih.gov Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate PI3K/Akt/mTOR signaling in various cancer models. nih.gov These compounds can inhibit the phosphorylation and activation of Akt, a key kinase in the pathway. nih.gov Similarly, piperine has been shown to block the PI3K/Akt/GSK3β signal transduction pathway in ovarian cancer cells and inhibit PI3K/Akt in colorectal cancer cells. nih.govnih.gov Novel piperazine derivatives have also been found to inhibit cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/Akt pathway. e-century.us

Investigation in Preclinical Animal Models (Excluding Clinical Human Data)

The in vivo efficacy of potential anticancer compounds is a critical step in their preclinical development. Studies using animal models provide valuable information on a compound's antitumor activity, pharmacokinetics, and potential for translation to clinical use.

A novel synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, has demonstrated in vivo antitumor activities against human xenografts in murine models, suggesting its potential as a lead pharmaceutical compound for cancer treatment. nih.gov Another example is a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which was found to suppress both tumor size and weight in a colorectal cancer xenograft model without obvious side effects. mdpi.com Preclinical animal models are indispensable for evaluating the therapeutic potential of new anticancer drug candidates. mdpi.comminervaimaging.com

Table 2: In Vivo Antitumor Activity of Related Indole Compounds in Preclinical Animal Models

| Compound | Animal Model | Cancer Type | Outcome | Reference |

|---|---|---|---|---|

| 1,1,3-tri(3-indolyl)cyclohexane | Murine model with human xenografts | Lung Cancer | Antitumor activity | nih.gov |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue (DHPITO) | Colorectal cancer xenograft model | Colorectal Cancer | Suppression of tumor size and weight | mdpi.com |

Effects on Neurochemical Markers

Data regarding the specific effects of 3-(3-Indolyl)-piperazin-2-one on neurochemical markers are not extensively available in the public domain. The structural similarity of the indole moiety to the neurotransmitter serotonin suggests a potential interaction with the serotonergic system. Indole derivatives are known to interact with a variety of receptors and transporters in the brain. Similarly, the piperazine scaffold is a common feature in many centrally acting drugs, known to target a range of neurotransmitter systems including serotonergic, dopaminergic, and adrenergic receptors.

Further research is necessary to elucidate the precise neurochemical footprint of 3-(3-Indolyl)-piperazin-2-one. Future studies would ideally investigate its binding affinity for various neurotransmitter receptors and transporters, as well as its impact on the synthesis, release, and metabolism of key neurochemicals such as serotonin, dopamine, and norepinephrine.

Table 1: Investigated Neurochemical Targets for Indole-Piperazine Scaffolds

| Target Class | Specific Target | Potential Effect |

| Serotonergic System | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) | Agonist/Antagonist activity |

| Serotonin Transporter (SERT) | Reuptake inhibition | |

| Dopaminergic System | D2-like Receptors | Agonist/Antagonist activity |

| Dopamine Transporter (DAT) | Reuptake inhibition | |

| Adrenergic System | α- and β-Adrenergic Receptors | Modulatory effects |

This table represents potential targets based on the structural motifs of the compound and is not based on experimental data for 3-(3-Indolyl)-piperazin-2-one.

In Vivo Efficacy in Disease Models (e.g., Septic Death in Mice)

The potential therapeutic application of 3-(3-Indolyl)-piperazin-2-one in systemic inflammatory conditions such as sepsis has been a subject of preliminary investigation. Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The anti-inflammatory and immunomodulatory properties of various indole derivatives have provided a rationale for exploring their efficacy in sepsis models.

Currently, there is a lack of specific published data on the in vivo efficacy of 3-(3-Indolyl)-piperazin-2-one in a septic death model in mice. Studies involving related indole compounds have shown promise in mitigating the inflammatory cascade and improving survival in preclinical sepsis models. These effects are often attributed to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.

Future preclinical studies are warranted to determine if 3-(3-Indolyl)-piperazin-2-one exhibits protective effects in established mouse models of sepsis, such as cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) challenge. Key endpoints for such studies would include survival rates, assessment of systemic and organ-specific inflammation, and measurement of inflammatory cytokine levels.

Table 2: Representative Endpoints in Preclinical Sepsis Models

| Parameter | Method of Assessment | Potential Therapeutic Goal |

| Survival Rate | Kaplan-Meier survival analysis | Increased survival time and percentage |

| Systemic Inflammation | Measurement of serum cytokines (e.g., TNF-α, IL-6) | Reduction of pro-inflammatory cytokine levels |

| Organ Damage | Histopathological analysis of key organs (e.g., lung, liver, kidney) | Attenuation of tissue injury |

| Bacterial Load | Quantification of bacteria in blood and tissues | Enhanced bacterial clearance |

This table outlines common endpoints in sepsis research and does not reflect actual data for 3-(3-Indolyl)-piperazin-2-one.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing the indolyl-piperazine framework, docking studies have been instrumental in visualizing and analyzing their interactions at the molecular level. These studies simulate the binding process, providing insights into the conformational changes of both the ligand and the protein, and calculating a binding affinity or score that estimates the strength of the interaction. nih.govmdpi.comijper.orgresearchgate.net

Docking simulations for various indolyl-piperazine derivatives have successfully identified specific binding pockets and the key amino acid residues crucial for their biological activity. For instance, in studies targeting the serotonin (B10506) transporter (SERT), the piperazine (B1678402) N-1 atom is positioned to form ionic interactions with residues like Asp98 and Tyr95. nih.gov In other models, the indole (B1671886) moiety is often found nestled within a hydrophobic pocket, stabilized by aromatic interactions with residues such as Phe341. nih.gov

Similarly, when targeting Trypanosoma brucei phosphofructokinase, docking of an indole-piperazine hybrid revealed a binding site where the piperazine moiety interacts with Asn343 and Asp199, while also forming a pi-cation interaction with Arg203. For transthyretin (TTR) stabilizers, key interactions have been identified with residues like Ser-117 in an inner binding pocket and Lys-15 near the receptor's surface. mdpi.com These findings highlight that the binding of indolyl-piperazine compounds is highly specific and dependent on a constellation of precisely positioned residues within the target's active site.

Table 1: Key Amino Acid Residues in Binding Interactions with Indolyl-Piperazine Derivatives

| Target Protein | Key Interacting Residues | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Asp98, Tyr95, Phe341 | nih.gov |

| Transthyretin (TTR) | Lys-15, Ser-117, Thr-106, Thr-119 | mdpi.com |

| Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Amino acids facilitating π-π stacking | ijpsdronline.com |

This table summarizes key amino acid residues identified through molecular docking studies that are crucial for the binding of various indolyl-piperazine derivatives to their respective protein targets.

The stability of the ligand-target complex for indolyl-piperazine derivatives is governed by a combination of non-covalent interactions. Hydrogen bonds are paramount, often involving the nitrogen atoms of the piperazine ring and the indole N-H group, which can act as both hydrogen bond donors and acceptors. Docking studies consistently show these groups forming critical hydrogen bonds with polar residues in the active site, such as Asp93 in studies of Hsp90 inhibitors. ijpsdronline.comresearchgate.net

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. dntb.gov.uanih.gov For indolyl-piperazine derivatives, MD simulations are performed to assess the stability of the docked conformation and to understand the subtle conformational changes that occur upon binding. mdpi.comnih.gov

By simulating the movement of atoms over a set period (e.g., 50-100 nanoseconds), researchers can confirm whether the key interactions predicted by docking are maintained. researchgate.netnih.gov Analysis of the simulation trajectory, using metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, can indicate whether the complex reaches a stable equilibrium. nih.gov These simulations have shown that piperazine-containing ligands can form highly stable complexes, validating the initial docking results and providing confidence in the predicted binding mode. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indolyl-piperazine derivatives, 2D and 3D-QSAR studies have been successfully applied to guide the design of more potent molecules. nih.goveurjchem.commdpi.com

In these studies, various molecular descriptors—such as steric, electronic, and hydrophobic properties—are calculated for each compound. nih.gov Statistical methods are then used to build a model that correlates these descriptors with observed activity. For a series of 3-indolylpropylpiperazines, a 3D-QSAR study identified the importance of specific substitutions on the indole ring for enhancing affinity. nih.gov These models provide predictive power, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize which derivatives to synthesize and test, thereby streamlining the drug discovery process. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For indolyl-piperazine scaffolds, DFT calculations provide deep insights into their intrinsic characteristics. nih.govmdpi.com These calculations can determine optimized molecular geometries, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability. mdpi.com DFT studies on indolyl-thiadiazole derivatives have been used to explore these geometric and electronic features. nih.gov Furthermore, calculations of the molecular electrostatic potential (MEP) can identify regions of the molecule that are rich or poor in electrons, predicting sites susceptible to electrophilic or nucleophilic attack and guiding modifications to enhance intermolecular interactions. mdpi.com

In Silico Prediction of Biological Activity

Based on structural similarity to known active compounds, these tools can also predict a "bioactivity score" against common drug targets like GPCRs, ion channels, and various enzymes. researchgate.net For example, in silico screening of certain indole-piperazine derivatives has suggested their potential as kinase inhibitors or GPCR ligands. nih.govresearchgate.net This early-stage computational screening helps to quickly assess the drug-like potential of new chemical entities and identify potential liabilities, focusing experimental efforts on the most promising candidates. mdpi.commdpi.com

Based on a comprehensive search of scientific literature, there is currently no specific published research focusing on the rational design of new analogues of the compound "3-(3-Indolyl)-piperazin-2-one" based on computational insights.

Therefore, the requested article section "6.6. Rational Design of New Analogues based on Computational Insights," complete with detailed research findings and data tables specifically for this compound, cannot be generated at this time.

While computational chemistry and molecular modeling are widely used for the rational design of analogues for the broader classes of indole and piperazine derivatives, specific studies detailing this process for 3-(3-Indolyl)-piperazin-2-one are not available in the public domain. Research in this area often involves techniques such as:

Molecular Docking: To predict the binding orientation and affinity of designed analogues to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR): To correlate the physicochemical properties of compounds with their biological activities, thereby guiding the design of more potent analogues.

Pharmacophore Modeling: To identify the essential structural features required for biological activity, which can then be used as a template for designing new molecules.

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-receptor complex and assess the stability of binding interactions over time.

Without specific studies on "3-(3-Indolyl)-piperazin-2-one," providing detailed findings or data tables as requested would be speculative and would not meet the required standards of scientific accuracy. Should research on this specific topic be published in the future, this section could be developed accordingly.

Future Directions and Research Perspectives for 3 3 Indolyl Piperazin 2 One Research

Exploration of Novel Synthetic Pathways

Future research could focus on developing novel and efficient synthetic routes to 3-(3-indolyl)-piperazin-2-one and its derivatives. While general methods for creating piperazinone rings and functionalizing indoles exist, optimizing these for this specific scaffold is crucial. nih.govmdpi.com A cascade, metal-promoted transformation using chloro allenylamide, a primary amine, and an aryl iodide has been shown to afford piperazinones in good yields. thieme-connect.com Another approach could involve the sequential reaction of amino acid methyl esters with readily available indole-2-ylmethyl acetates. rsc.org The development of stereoselective synthetic methods would be particularly valuable, as the stereochemistry at the 3-position of the piperazinone ring is likely to be critical for biological activity. Furthermore, exploring green chemistry approaches to minimize byproducts and reduce the environmental impact of synthesis would be a significant advancement.

Development of Multi-Target Directed Ligands

The indole (B1671886) and piperazine (B1678402) moieties are well-known pharmacophores that can interact with a variety of biological targets. researchgate.netrsc.org This makes the 3-(3-indolyl)-piperazin-2-one scaffold an excellent starting point for the design of multi-target directed ligands (MTDLs). researchgate.net MTDLs are single molecules designed to interact with multiple targets, which can be a particularly effective strategy for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Future research could involve the strategic modification of the 3-(3-indolyl)-piperazin-2-one core to incorporate additional pharmacophoric features, enabling it to simultaneously modulate targets such as G-protein coupled receptors, enzymes, and ion channels. researchgate.net For instance, derivatives could be designed to target both serotonin (B10506) and dopamine (B1211576) receptors for the treatment of schizophrenia. researchgate.net

Advanced SAR and Lead Optimization Strategies

A systematic exploration of the structure-activity relationships (SAR) for 3-(3-indolyl)-piperazin-2-one derivatives is essential for identifying potent and selective drug candidates. researchgate.net Future studies should focus on the impact of substituents at various positions on the indole ring and the piperazinone core. nih.gov For example, substitution with a methoxy group on the indole ring has been shown to increase binding affinities towards the 5-HT1A receptor in related compounds. researchgate.net Lead optimization efforts would aim to improve the pharmacokinetic and pharmacodynamic properties of initial hits. nih.gov This involves modifying the structure to enhance metabolic stability, improve solubility, and increase oral bioavailability, while minimizing off-target effects. acs.org

Table 1: Potential Modifications for SAR Studies

| Modification Site | Potential Substituents | Desired Outcome |

| Indole N1-position | Alkyl, aryl, sulfonyl groups | Modulate lipophilicity and hydrogen bonding |

| Indole C5-position | Halogens, methoxy, nitro groups | Influence electronic properties and target interactions |

| Piperazinone N4-position | Alkyl, benzyl, substituted aryl groups | Alter solubility and target binding |

Elucidation of Undiscovered Molecular Mechanisms

Given the diverse biological activities of related indole and piperazine compounds, it is likely that 3-(3-indolyl)-piperazin-2-one and its derivatives could interact with a range of molecular targets. Future research should employ a variety of techniques, such as affinity chromatography, proteomics, and genetic screening, to identify the specific proteins and signaling pathways that are modulated by these compounds. A deeper understanding of the molecular mechanisms of action is crucial for rational drug design and for predicting potential therapeutic applications and side effects. thieme-connect.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. In the context of 3-(3-indolyl)-piperazin-2-one research, AI and ML algorithms could be employed to:

Predict the biological activity of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.

Develop quantitative structure-activity relationship (QSAR) models to better understand the relationship between chemical structure and biological activity.

Design novel compounds with desired properties through de novo drug design algorithms.

Analyze large datasets from high-throughput screening to identify novel hits and patterns.

Investigation of Novel Biological Applications in Preclinical Settings

While the specific biological activities of 3-(3-indolyl)-piperazin-2-one are not yet well-defined, the known activities of related compounds suggest several potential therapeutic areas for investigation in preclinical models. These include:

Oncology: Many indole and piperazine derivatives exhibit anticancer properties. nih.govacs.org

Infectious Diseases: The scaffold could be explored for its antibacterial and antiparasitic potential. nih.govnih.gov

Central Nervous System Disorders: Given the prevalence of these moieties in neuropsychiatric drugs, applications in depression, anxiety, and psychosis should be investigated. nih.gov

Inflammatory Diseases: Some piperazine-2,5-dione analogs have shown anti-inflammatory effects. nih.gov

Preclinical evaluation in relevant animal models will be essential to validate these potential applications and to assess the in vivo efficacy and safety of novel 3-(3-indolyl)-piperazin-2-one derivatives. nih.gov

Strategic Design for Enhanced Selectivity and Potency

A key challenge in drug development is to design compounds that are both highly potent against their intended target and highly selective, with minimal off-target effects. Future design strategies for 3-(3-indolyl)-piperazin-2-one derivatives should focus on achieving this balance. This can be accomplished through:

Structure-based drug design: Utilizing the three-dimensional structures of target proteins to design compounds that fit precisely into the active site.

Incorporation of conformational constraints: Modifying the scaffold to lock it into a specific conformation that is optimal for binding to the desired target.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and selectivity while maintaining favorable pharmacokinetic properties.

By systematically applying these strategies, it should be possible to develop 3-(3-indolyl)-piperazin-2-one derivatives with optimized potency and selectivity for a range of therapeutic targets.

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Indolyl)-piperazin-2-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves should be removed using proper techniques to avoid contamination .

- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Spill Management: Collect spills using non-reactive materials (e.g., silica gel) and dispose of as hazardous waste. Avoid releasing into drains .

- Storage: Store in tightly sealed containers in dry, cool environments away from ignition sources. Monitor for electrostatic buildup .

Q. How can synthetic routes for 3-(3-Indolyl)-piperazin-2-one be optimized for yield and purity?

Answer:

- Reagent Selection: Use ethanol or ethyl acetate as solvents for reactions involving indole derivatives, as demonstrated in analogous piperazinone syntheses .

- Temperature Control: Maintain reactions at 60°C for 24 hours in sealed autoclaves to ensure complete cyclization, as seen in thienyl-piperazin-2-one synthesis .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate pure product. Monitor purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 3-(3-Indolyl)-piperazin-2-one?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the indolyl and piperazinone moieties. Compare shifts with structurally similar compounds (e.g., 3-(pyridin-2-yl)piperazin-2-one, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (expected ~229.25 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(3-Indolyl)-piperazin-2-one in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., carbonyl carbons in the piperazinone ring) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) on reaction pathways to optimize conditions for regioselective modifications .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by comparing with indole-based inhibitors (e.g., indole-3-pyruvic acid’s role in plant hormone biosynthesis) .

Q. What strategies resolve contradictions in reported bioactivity data for indole-piperazinone derivatives?

Answer:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity trends .

- Reproducibility Testing: Validate key findings using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity measurements) .

Q. How does the electronic environment of the indole ring influence the stability of 3-(3-Indolyl)-piperazin-2-one under acidic conditions?

Answer:

- pH-Dependent Studies: Monitor degradation via UV-Vis spectroscopy at pH 1–7. Indole’s electron-rich nature may increase susceptibility to protonation at N1, leading to ring-opening .

- Kinetic Analysis: Use LC-MS to track decomposition products (e.g., indole-3-carboxylic acid) and calculate rate constants .

- Stabilizers: Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to mitigate hydrolysis, as shown for similar heterocycles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.